molecular formula C9H6BrNO2 B2903783 6-Bromoisoquinoline-1,3-diol CAS No. 1956382-48-1

6-Bromoisoquinoline-1,3-diol

Cat. No.: B2903783
CAS No.: 1956382-48-1
M. Wt: 240.056
InChI Key: ZTEBOIFHNCJKDU-UHFFFAOYSA-N
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Description

6-Bromoisoquinoline-1,3-diol is a chemical compound identified by the CAS number 1956382-48-1. . This compound belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety. Isoquinolines are known for their stability against chemical attack and their presence in various natural products and biologically active agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoisoquinoline-1,3-diol can be achieved through a multi-step process. The first step involves the synthesis of 6-bromoisoquinoline from isoquinoline and bromine. The second step is the formation of 6-bromoisoquinoline-1,3-dione from 6-bromoisoquinoline and potassium permanganate.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound is provided with comprehensive characterization data in accordance with regulatory guidelines, making it suitable for use in analytical method development, method validation, and quality control applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromoisoquinoline-1,3-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 6-bromoisoquinoline-1,3-dione.

Scientific Research Applications

6-Bromoisoquinoline-1,3-diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromoisoquinoline-1,3-diol involves its interaction with molecular targets and pathways. As an isoquinoline derivative, it may interact with various enzymes and receptors, influencing biological processes. The specific molecular targets and pathways involved are not extensively documented .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromoisoquinoline-1,3-diol include other isoquinoline derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which includes a bromine atom and hydroxyl groups at positions 1 and 3. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

6-bromo-1-hydroxy-2H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-4H,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEBOIFHNCJKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C=C2C=C1Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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